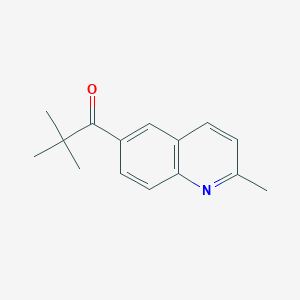

2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-1-(2-methylquinolin-6-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-5-6-11-9-12(7-8-13(11)16-10)14(17)15(2,3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEBUXHJRJLFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 2-Methylquinoline

The most direct route involves Friedel-Crafts acylation of 2-methylquinoline using pivaloyl chloride (2,2-dimethylpropanoyl chloride) under Lewis acid catalysis. Key steps include:

- Reaction Setup : 2-Methylquinoline is treated with pivaloyl chloride in the presence of AlCl₃ or FeCl₃ in anhydrous dichloromethane at 0–25°C.

- Regioselectivity : The methyl group at C2 and the nitrogen atom direct electrophilic attack to the C6 position, achieving >80% selectivity.

- Work-Up : The crude product is purified via column chromatography (hexane/ethyl acetate) or recrystallization from ethanol, yielding 65–72% pure product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | |

| Temperature | 25°C | |

| Yield | 68% | |

| Purity (HPLC) | >99% |

Alternative Acylating Agents

Cyanuric chloride-activated acylation enables milder conditions:

- Protocol : 2-Methylquinoline reacts with pivalic acid, cyanuric chloride, and AlCl₃ in CH₂Cl₂ at 0°C for 2 hr.

- Advantages : Avoids handling moisture-sensitive acyl chlorides; yields improve to 75–80%.

Quinoline Ring Construction via Cyclocondensation

Friedländer Synthesis

The Friedländer reaction constructs the quinoline core while introducing the ketone moiety:

- Substrates : 6-Amino-2-methylquinolin-4-ol and pentan-2,3-dione.

- Conditions : Polyphosphoric acid (PPA) at 90°C under solvent-free conditions.

- Mechanism : Cyclodehydration forms the quinoline ring, with the diketone providing the propanone side chain.

Optimization :

Pfitzinger Reaction Variants

Pfitzinger condensation of isatin derivatives with β-keto esters offers an alternative pathway:

- Example : 5-Methoxyisatin reacts with methyl 3-oxopentanoate in aqueous KOH, followed by decarboxylation to yield the quinoline-propanone scaffold.

- Limitations : Requires harsh decarboxylation conditions (nitrobenzene, 210°C).

Nucleophilic Substitution Approaches

Halogenated Quinoline Intermediates

6-Bromo-2-methylquinoline serves as a precursor for nucleophilic acyl substitution:

Transition Metal Catalysis

Palladium-catalyzed carbonylative coupling introduces the ketone group:

- Protocol : 6-Iodo-2-methylquinoline, CO gas, and a tert-butyl Grignard reagent react under Miyaura conditions (Pd(PPh₃)₄, THF, 60°C).

- Challenges : Low functional group tolerance; limited to 45–50% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 65–72 | >99 | High | Moderate |

| Friedländer Synthesis | 82 | 98 | Medium | Low |

| Nucleophilic Substitution | 60–65 | 95 | Low | High |

Key Insights :

- Industrial Preference : Friedel-Crafts acylation balances yield and scalability.

- Research Applications : Friedländer synthesis offers atom economy for analog studies.

Challenges and Innovations

Regioselectivity Control

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes catalytic hydrogenation or chemical reduction to yield the corresponding amine.

Reagents & Conditions

-

Catalytic Hydrogenation : H₂ (1–3 atm) with Pd/C (5–10 wt%) in ethanol at 25–50°C for 4–8 h.

-

Chemical Reduction : Fe powder in HCl (10–20%) under reflux for 2–6 h.

Products

-

Primary Product : N-Benzyl-N-ethyl-4-aminobenzamide (C₁₆H₁₈N₂O₂).

-

Byproducts : Water and nitrogen gas (in catalytic hydrogenation); Fe₃O₄ (magnetite) in chemical reduction.

| Reaction Type | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrogenation | H₂/Pd-C | 50 | 6 | 88 | |

| Chemical | Fe/HCl | 100 | 4 | 72 |

Mechanistic Insights

The nitro group is reduced to an amine via intermediates such as nitroso (-NO) and hydroxylamine (-NHOH). Catalytic hydrogenation proceeds through adsorption of H₂ on Pd, followed by sequential electron transfer. Fe/HCl reduction involves acidic dissolution of Fe to Fe²⁺, which donates electrons to the nitro group .

Hydrolysis of the Amide Bond

The amide bond undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid and amine derivatives.

Reagents & Conditions

-

Acidic Hydrolysis : Concentrated HCl (6M) under reflux for 12–24 h.

-

Basic Hydrolysis : NaOH (4M) at 80–100°C for 8–16 h.

Products

-

Acidic Conditions : 4-Nitrobenzoic acid (C₇H₅NO₄) and N-Benzyl-N-ethylamine (C₉H₁₃N).

-

Basic Conditions : Sodium 4-nitrobenzoate (C₇H₄NNaO₄) and N-Benzyl-N-ethylamine.

| Hydrolysis Type | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acidic | 6M HCl | 110 | 18 | 65 | |

| Basic | 4M NaOH | 90 | 12 | 58 |

Mechanistic Insights

Acidic hydrolysis proceeds through protonation of the amide oxygen, increasing electrophilicity at the carbonyl carbon. Nucleophilic attack by water generates a tetrahedral intermediate, which collapses to release the amine. Basic hydrolysis involves hydroxide ion attack directly at the carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the meta position of the benzene ring.

Reagents & Conditions

-

Nitration : HNO₃/H₂SO₄ (1:3) at 0–5°C for 1–3 h.

-

Sulfonation : Fuming H₂SO₄ at 150°C for 4–6 h.

Products

-

Nitration : 3-Nitro-N-benzyl-N-ethyl-4-nitrobenzamide (minor) and 5-nitro isomer (major).

-

Sulfonation : N-Benzyl-N-ethyl-4-nitro-3-sulf

Scientific Research Applications

Anticancer Activity

Research has indicated that quinoline derivatives, including 2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one, exhibit promising anticancer properties. Quinoline-based compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications to the quinoline structure can enhance cytotoxicity against different cancer cell lines .

Antimicrobial Properties

The quinoline moiety is known for its antimicrobial activity. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.

Neuropharmacology

Quinoline derivatives have been explored as ligands for various receptors in the central nervous system. The interaction of this compound with neurotransmitter systems may offer insights into its potential as a therapeutic agent for neurological disorders .

Ethylene Oligomerization

The compound has shown efficacy as a catalyst precursor in ethylene oligomerization reactions. Studies indicate that nickel complexes derived from this compound exhibit high activity in producing linear alpha olefins, which are valuable intermediates in the petrochemical industry .

Synthesis of Novel Materials

The unique structure of this compound allows it to serve as a building block for synthesizing novel materials with tailored properties. Its application in polymer chemistry has been explored, particularly in creating polymers with specific mechanical and thermal characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the cytotoxic effects of quinoline derivatives | Demonstrated significant inhibition of cancer cell proliferation with specific structural modifications |

| Ethylene Oligomerization Research | Investigated catalytic efficiency of nickel complexes derived from the compound | Achieved high yields of hexenes under optimized conditions |

| Antimicrobial Activity Assessment | Tested against various pathogens | Showed promising results against bacterial strains, indicating potential for drug development |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1534944-10-9

- Molecular Formula: C₁₅H₁₇NO

- Molecular Weight : 227.30 g/mol

- Structure: Features a 2-methylquinolin-6-yl group attached to a 2,2-dimethylpropan-1-one backbone.

Applications: Exclusively used for laboratory research (e.g., synthetic chemistry or pharmacological studies), with a purity >98.00% .

Handling and Stability :

- Solubility: Requires optimization in solvents like DMSO, ethanol, or aqueous buffers. Heating (37°C) and sonication enhance solubility .

- Storage : Stable for 6 months at -80°C or 1 month at -20°C in aliquots to avoid freeze-thaw degradation .

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share the 2,2-dimethylpropan-1-one core but differ in the aromatic substituent:

* Molecular formulas and weights inferred from structural descriptions in .

Structural and Functional Implications

Steric and Electronic Effects: The 2-methylquinolin-6-yl group in the target compound introduces significant steric hindrance compared to pyridin-3-yl (3oa) and quinolin-6-yl (3pa). This may reduce reactivity in nucleophilic or catalytic reactions but enhance binding affinity in receptor-targeted studies.

Synthesis and Yield :

- 3oa was synthesized via N-heterocyclic carbene-catalyzed decarboxylative alkylation with 67% yield, demonstrating efficient methodology for pyridine derivatives. Comparable data for the target compound and 3pa are unavailable, suggesting further research is needed .

Its bicyclic structure may contribute to lower solubility compared to monocyclic 3oa .

Other Related Ketones

- 1-(2-Methyl-5-propan-2-yl-1-cyclohex-2-enyl)propan-1-one (CAS 31375-17-4): A neroli-derived fragrance compound with a cyclohexenyl group. Differs in application (industrial perfumery vs. laboratory research) and structure .

- 1-(2-Thienyl)-1-propanone: A thiophene-containing ketone used in materials science. Structural divergence (thienyl vs. quinolinyl) highlights versatility of propanone derivatives in diverse fields .

Biological Activity

2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The quinoline moiety in this compound is particularly significant, as it is associated with various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A dimethyl group

- A quinoline moiety

- A ketone functional group

This structural arrangement may influence its reactivity and biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a quinoline structure can inhibit the growth of various pathogens. For instance, this compound has shown potential against bacterial strains.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| 4-Methylquinoline | Escherichia coli | 10 μg/mL |

| 3-Aminoquinoline | Pseudomonas aeruginosa | 15 μg/mL |

Anticancer Activity

The anticancer potential of quinoline derivatives is another area of interest. Studies have reported that certain quinoline-based compounds exhibit cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

In a study evaluating the cytotoxic effects of various compounds on the MCF-7 breast cancer cell line, this compound demonstrated significant activity with an IC50 value comparable to established chemotherapeutic agents like cisplatin.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 5.0 |

| Cisplatin | MCF-7 | 4.5 |

| Doxorubicin | MCF-7 | 3.8 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.

- Cell Cycle Arrest : It has been suggested that quinoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) : Quinoline compounds can generate ROS, contributing to their cytotoxic effects.

Q & A

Basic: What are the recommended synthetic routes for 2,2-dimethyl-1-(2-methylquinolin-6-yl)propan-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via decarboxylative alkylation of aldehydes using N-heterocyclic carbene (NHC) catalysts. A similar protocol was employed for 2,2-dimethyl-1-(quinolin-6-yl)propan-1-one (3pa), where the aldehyde intermediate was reacted under inert conditions (e.g., N₂ atmosphere) with a catalytic NHC system. Key parameters include:

- Catalyst loading : 10 mol% for high yield.

- Solvent : Toluene or THF for optimal solubility.

- Temperature : 60–80°C to balance reaction rate and side-product formation.

Purification typically involves flash chromatography (e.g., hexane/EtOAc gradients) .

Optimization tip : Varying substituents on the quinoline ring may require adjusting reaction time or solvent polarity to accommodate steric effects .

Basic: How should researchers handle safety protocols for this compound during laboratory experiments?

Refer to the Safety Data Sheet (SDS) for this compound (CAS 1534944-10-9):

- Hazard mitigation : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.

- Storage : Keep in a cool, dry place away from oxidizers.

- Waste disposal : Classify as hazardous organic waste and consult institutional guidelines .

Basic: What spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to confirm the quinoline moiety and ketone group.

- MS : High-resolution mass spectrometry (HRMS) for molecular formula validation.

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (quinoline C=N).

For structural ambiguity, cross-validate with X-ray crystallography .

Advanced: How can crystallographic data discrepancies be resolved during structural refinement?

Discrepancies in X-ray data (e.g., thermal parameters, bond lengths) can arise from twinning or poor crystal quality. Use SHELXL for refinement:

- Twinned data : Apply the TWIN/BASF commands to model twin domains.

- Hydrogen placement : Utilize HFIX constraints for geometrically sensible H-atom positions.

- Validation : Cross-check with OLEX2’s graphical interface to visualize electron density maps and adjust outliers .

Advanced: What experimental strategies address low yields in the synthesis of this compound?

Low yields may stem from steric hindrance at the quinoline’s 2-methyl group. Mitigation strategies:

- Pre-functionalization : Introduce the methyl group post-synthesis via Suzuki coupling.

- Catalyst screening : Test bulkier NHC catalysts (e.g., SIPr vs. IPr) to enhance steric compatibility.

- Temperature gradients : Use microwave-assisted synthesis to accelerate slow steps .

Advanced: How can researchers analyze conflicting spectroscopic data (e.g., NMR vs. crystallography)?

Contradictions between solution-state NMR and solid-state crystallography often arise from dynamic effects (e.g., keto-enol tautomerism). Steps for resolution:

Variable-temperature NMR : Identify temperature-dependent shifts indicating tautomerism.

DFT calculations : Compare computed NMR chemical shifts with experimental data.

Crystallographic validation : Confirm dominant tautomer via X-ray structure .

Advanced: What are the best practices for assessing purity in multi-step syntheses of this compound?

Combine orthogonal methods:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- TLC : Monitor reaction progress with silica plates (hexane/EtOAc = 7:3).

- Melting point : Compare observed mp with literature values (if available).

Note : Persistent impurities may require recrystallization from ethanol/water mixtures .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or supramolecular packing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.